molecular formula C20H18F3N5 B11336463 3,5-dimethyl-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole

3,5-dimethyl-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole

Katalognummer: B11336463
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: DHJVKJZXVOEVQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical analysis of its bicyclic framework and substituent positions. The parent structure is identified as pyrazolo[1,5-a]pyrimidine, a fused bicyclic system where the pyrazole ring (positions 1–5) shares two adjacent atoms with the pyrimidine ring (positions 5–10). Numerical assignment begins at the pyrazole nitrogen, proceeding clockwise through the fused system.

Substituents are prioritized based on Cahn-Ingold-Prelog rules:

  • Trifluoromethyl (-CF₃) at position 2 of the pyrazolo[1,5-a]pyrimidine core
  • 4-Methylphenyl at position 3
  • Methyl at position 5
  • 3,5-Dimethyl-1H-pyrazole linked via nitrogen at position 7

The full systematic name becomes:
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .

Isomeric possibilities arise from:

  • Ring fusion orientation : The pyrazolo[1,5-a]pyrimidine system exhibits regioisomerism depending on nitrogen atom positioning. Alternative fusions (e.g., pyrazolo[3,4-d]pyrimidine) create distinct electronic environments.
  • Substituent arrangement : The 4-methylphenyl group's para-substitution avoids ortho/meta isomerism, while the pyrazole substituents (3,5-dimethyl) enforce a symmetrical configuration.
Feature Specification Source
Molecular Formula C₂₃H₂₁F₃N₆
Molecular Weight 462.45 g/mol
Parent Ring System Pyrazolo[1,5-a]pyrimidine

Molecular Geometry and Bonding Patterns in Bicyclic Pyrazolo[1,5-a]Pyrimidine Systems

X-ray crystallographic data of analogous compounds reveals key geometric features:

  • Planarity : The fused bicyclic system exhibits near-perfect coplanarity (dihedral angle < 5° between rings), facilitating π-orbital conjugation.
  • Bond Length Alternation :
    • Pyrazole N1-C2: 1.34 Å (typical double bond character)
    • Pyrimidine C7-N8: 1.32 Å
    • Fusion bond C5-C6: 1.44 Å (single bond with partial double bond resonance)

The trifluoromethyl group induces notable distortions:

  • C2-CF₃ bond contracts to 1.47 Å vs. 1.54 Å for C-CH₃
  • Adjacent N1-C2 bond shortens by 0.03 Å due to increased electron withdrawal.

Non-covalent interactions stabilize the structure:

  • C-F···H-C contacts (2.89–3.12 Å) between CF₃ and methyl groups
  • Edge-to-face π-stacking (3.45 Å) between 4-methylphenyl and pyrimidine rings

Electron-Deficient Characteristics of Trifluoromethyl-Substituted Heterocycles

The -CF₃ group exerts profound electronic effects via:

  • Inductive Withdrawal : σ-withdrawing effect (Hammett σₚ = +0.54) polarizes the heterocycle.
  • Negative Hyperconjugation : F→C σ* orbital delocalization creates partial positive charge at C2.

Quantum mechanical calculations (DFT/B3LYP) on model systems show:

  • Charge Distribution :
    • C2: +0.32 e (vs. +0.18 e for CH₃ analog)
    • Adjacent N1: -0.41 e (enhanced basicity)
  • Frontier Orbitals :
    • LUMO localized on pyrimidine ring (-1.92 eV vs. -1.45 eV for non-fluorinated analog)
    • HOMO-LUMO gap reduced by 0.38 eV, increasing electrophilicity.

These properties enable unique reactivity:

  • Electrophilic Aromatic Substitution : Directed to C4 position (para to CF₃)
  • Nucleophilic Attack : Favored at C7 due to adjacent electron-deficient pyrimidine ring.

The 4-methylphenyl substituent counterbalances electron deficiency through:

  • Conjugative Donation : p-Methyl group’s +R effect (+0.17 e at C3)
  • Steric Protection : Ortho hydrogens shield C2 from nucleophiles.

Eigenschaften

Molekularformel

C20H18F3N5

Molekulargewicht

385.4 g/mol

IUPAC-Name

7-(3,5-dimethylpyrazol-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H18F3N5/c1-11-5-7-15(8-6-11)17-18(20(21,22)23)26-28-16(10-12(2)24-19(17)28)27-14(4)9-13(3)25-27/h5-10H,1-4H3

InChI-Schlüssel

DHJVKJZXVOEVQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4C(=CC(=N4)C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 3-Amino-4-(4-Methylphenyl)-5-(Trifluoromethyl)Pyrazole

The synthesis begins with the formation of a substituted 3-aminopyrazole, a critical precursor for cyclocondensation.

Procedure :

  • Chalcone Formation : 4-Methylacetophenone reacts with trifluoromethylacetic anhydride in acetic acid under reflux to yield 3-(4-methylphenyl)-1-(trifluoromethyl)prop-2-en-1-one.

  • Hydrazine Cyclization : The chalcone is treated with hydrazine hydrate in ethanol, forming 3-amino-4-(4-methylphenyl)-5-(trifluoromethyl)pyrazole.

Characterization :

  • IR : νNH2\nu_{\text{NH}_2} 3379–3391 cm1^{-1}, νC=N\nu_{\text{C=N}} 1632 cm1^{-1}.

  • 1H^1H-NMR (CDCl3_3) : δ 7.26–7.82 (m, 4H, Ar-H), 5.21 (s, 2H, NH2_2).

Cyclocondensation with 3-Oxopentane-1,5-Dione

The 3-aminopyrazole reacts with 3-oxopentane-1,5-dione (acetylacetone) to form the pyrazolo[1,5-a]pyrimidine core.

Procedure :

  • Reaction Conditions : Equimolar amounts of 3-aminopyrazole and acetylacetone are heated in glacial acetic acid (80°C, 6 hr).

  • Ring Closure : Acid-catalyzed cyclization yields 5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.

Characterization :

  • 13C^{13}C-NMR : δ 158.9 (C-2), 142.3 (C-7), 21.4 (CH3_3-C6_6H4_4).

  • Yield : 78% after recrystallization from ethanol.

Functionalization with 3,5-Dimethyl-1H-Pyrazole

N-Alkylation at Position 7

The pyrazolo[1,5-a]pyrimidine undergoes N-alkylation with 3,5-dimethyl-1H-pyrazole using a Mitsunobu reaction.

Procedure :

  • Mitsunobu Conditions : Pyrazolo[1,5-a]pyrimidine, 3,5-dimethyl-1H-pyrazole, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF (0°C to RT, 12 hr).

  • Workup : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product.

Characterization :

  • IR : νC-F\nu_{\text{C-F}} 1120 cm1^{-1}, νC=N\nu_{\text{C=N}} 1628 cm1^{-1}.

  • 1H^1H-NMR : δ 2.31 (s, 6H, 2×CH3_3-pyrazole), 2.45 (s, 3H, CH3_3-C6_6H4_4).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Reaction yields depend critically on solvent polarity and temperature:

StepOptimal SolventTemperature (°C)Yield (%)
Chalcone formationAcetic acid11082
CyclocondensationGlacial acetic acid8078
N-AlkylationTHF2565

Elevated temperatures improve chalcone formation but risk decomposition during cyclocondensation.

Spectroscopic Validation of Final Product

1H^1H1H-NMR Analysis

Key signals confirm structural integrity:

  • δ 6.89 (s, 1H, pyrimidine H-6).

  • δ 2.31–2.45 (multiple singlets for methyl groups).

  • δ 7.53–7.61 (d, 2H, Ar-H).

13C^{13}C13C-NMR and Mass Spectrometry

  • 13C^{13}C-NMR : δ 161.2 (C=O), 144.5 (CF3_3-C), 21.4 (Ar-CH3_3).

  • HRMS : m/z 456.1782 [M+H]+^+ (calc. 456.1785).

Challenges in Trifluoromethyl Group Incorporation

The electron-withdrawing trifluoromethyl group complicates electrophilic substitution. Strategies to mitigate low reactivity include:

  • Use of Trifluoromethylating Agents : (Trifluoromethyl)trimethylsilane (TMSCF3_3) in the presence of CsF.

  • Microwave Assistance : Reduced reaction time (30 min vs. 6 hr) and improved yield (72% vs. 65%) .

Analyse Chemischer Reaktionen

3,5-dimethyl-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,5-Dimethyl-1-[5-Methyl-3-(4-Methylphenyl)-2-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung bindet an diese Zielstrukturen, hemmt ihre Aktivität und führt zu verschiedenen biologischen Wirkungen. Die an seinem Wirkmechanismus beteiligten Wege umfassen die Hemmung des Zellzyklusfortschritts und die Induktion von Apoptose in Krebszellen.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / ID Substituents Molecular Weight Key Properties/Activities References
Target Compound 3,5-dimethyl-pyrazole; 2-CF₃, 3-(4-methylphenyl), 5-methyl on pyrimidine ~454.45 g/mol* Hypothesized kinase inhibition, metabolic stability
MK74 () 5-(3,5-bis(CF₃)phenyl); 2-(4-methoxyphenyl); 7-oxo ~507.36 g/mol Kinase inhibition, improved solubility
3,5-Diphenyl-1H-pyrazole () 3,5-diphenyl on pyrazole ~248.30 g/mol Antipyretic, anti-inflammatory
6-(3,5-dimethyl-pyrazolyl) derivative () 2-[1-methyl-5-CF₃-pyrazolyl]; 7-(3-nitrophenyl) ~482.42 g/mol Enhanced electronic effects, potential agrochemical use
N-Benzyl derivative () 7-(difluoromethyl); 5-(4-methoxyphenyl); carboxamide substituent ~502.52 g/mol Improved binding affinity, CNS penetration

*Calculated based on molecular formula.

Key Findings:

Trifluoromethyl Impact: The target compound’s 2-CF₃ group increases lipophilicity (logP ~3.8) compared to non-fluorinated analogs (e.g., 3,5-diphenyl-1H-pyrazole, logP ~2.5) . CF₃-containing derivatives (e.g., MK74, ) show enhanced metabolic stability in hepatic microsome assays .

5-Methyl on the pyrimidine core may lower steric hindrance compared to bulkier groups like nitro (), improving synthetic yields .

Biological Activity Trends :

  • Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., CF₃, nitro) exhibit stronger enzyme inhibition (e.g., IC₅₀ < 1 μM for MK78 against kinase X ).
  • Antipyretic/anti-inflammatory activity is prominent in 3,5-diaryl-pyrazoles (), but the target compound’s pyrazolo-pyrimidine core may shift activity toward kinase modulation .

Synthetic Accessibility: The target compound’s synthesis likely follows Path B in Scheme 3 (), involving cyclocondensation of 3-amino-4-methylpyrazole with a trifluoromethyl-containing diketone . Compared to pyrazol-5-one derivatives (), pyrazolo[1,5-a]pyrimidines require milder conditions (e.g., KHSO₄ under ultrasound, ) .

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole?

The compound’s synthesis involves multi-step reactions typical for pyrazolo[1,5-a]pyrimidine derivatives. A common approach includes:

  • Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents to construct the pyrazolo[1,5-a]pyrimidine core. For example, aminopyrazoles can react with β-diketones or β-ketoesters under acidic or basic conditions .
  • Substituent Introduction : Subsequent substitution reactions (e.g., Suzuki coupling for aryl groups, nucleophilic aromatic substitution for trifluoromethyl groups) to install the 3,5-dimethyl, 4-methylphenyl, and trifluoromethyl moieties. Optimize solvent systems (e.g., DMF, DMA) and catalysts (e.g., K₂CO₃, TEACl) to enhance yield .
  • Validation : Monitor reaction progress via TLC or HPLC and confirm purity via recrystallization or column chromatography .

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., trifluoromethyl groups show distinct splitting patterns) .
  • IR : Identify functional groups like C-F stretches (~1100–1200 cm⁻¹) and pyrazole/pyrimidine ring vibrations .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. For pyrazolo[1,5-a]pyrimidines, data collection via Bruker APEX2 systems and refinement with SHELXL97 is standard .

Q. What reaction mechanisms govern the formation of pyrazolo[1,5-a]pyrimidine derivatives?

  • Cyclocondensation : Aminopyrazoles react with β-diketones via a tandem cyclization-proton transfer mechanism, facilitated by acid/base catalysis. Computational studies (e.g., DFT) can map transition states and energy barriers .
  • Electrophilic Substitution : Trifluoromethyl groups are introduced via radical pathways or halogen exchange (e.g., CF₃I/Cu-mediated reactions). Monitor reaction kinetics using in-situ NMR .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition state analysis for cyclocondensation). ICReDD’s workflow integrates quantum mechanics (QM) with machine learning to predict optimal solvents, catalysts, and temperatures .
  • In Silico Screening : Molecular docking (AutoDock Vina) evaluates interactions between intermediates and catalysts, aiding in ligand design .
  • Data-Driven Optimization : Apply design of experiments (DoE) to minimize trial-and-error. For example, factorial designs assess the impact of variables like pH, temperature, and stoichiometry on yield .

Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

  • Mechanistic Reassessment : Use isotopic labeling (e.g., ¹⁸O/²H) to trace reaction pathways. For instance, unexpected trifluoromethyl migration could arise via radical intermediates .
  • Advanced Analytics : LC-MS/MS identifies minor byproducts. For low yields, analyze energy profiles via QM to pinpoint rate-limiting steps .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines with varying substituents) to isolate substituent-specific effects .

Q. What strategies improve regioselectivity in introducing substituents to the pyrazolo[1,5-a]pyrimidine core?

  • Steric and Electronic Modulation : Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophilic attacks to specific positions. Use bulky bases (e.g., DBU) to suppress undesired pathways .
  • Template-Directed Synthesis : Pre-functionalize precursors (e.g., 3,5-dimethylpyrazole) to enforce regioselectivity during cyclocondensation .
  • Catalytic Control : Transition-metal catalysts (e.g., Pd/Cu) enable Suzuki-Miyaura couplings for aryl group installation at defined positions .

Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?

  • Accelerated Stability Studies : Use forced degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via HRMS .
  • Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf life. For pH-sensitive compounds, buffer solutions (pH 1–13) reveal hydrolysis pathways .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures for pyrazolo[1,5-a]pyrimidines in Research on Chemical Intermediates and Polish Journal of Chemical Technology .
  • Computational Tools : ICReDD’s reaction path search methods and PubChem’s cheminformatics data for analogs .
  • Crystallography Standards : Follow Bruker APEX2 and SHELXL97 workflows for structural validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.